tert-Butyl cumyl peroxide

Description

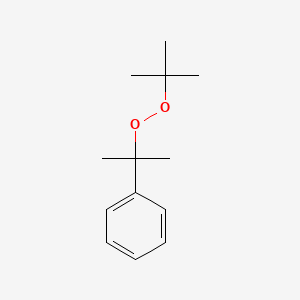

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylperoxypropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-12(2,3)14-15-13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIISIZOQPWZPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Record name | TERT-BUTYL CUMENE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063039 | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3457-61-2, 30026-92-7 | |

| Record name | TERT-BUTYL CUMENE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethylethyl 1-methyl-1-phenylethyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cumyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1-((1,1-dimethylethyl)phenyl)-1-methylethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl α,α-dimethylbenzyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CUMYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J78XB9M8IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Identifying a Key Industrial Catalyst

An In-Depth Technical Guide to tert-Butyl Cumyl Peroxide (CAS No. 3457-61-2)

tert-Butyl cumyl peroxide, identified by CAS Number 3457-61-2 , is a monofunctional organic peroxide that serves as a highly efficient free-radical initiator in a multitude of industrial and research settings.[1][2] Known by synonyms such as Cumyl tert-butyl peroxide, Luperco 801-XL, and Trigonox T, its molecular formula is C₁₃H₂₀O₂.[3][4][5] This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and critical safety protocols. Its primary utility lies in the crosslinking of polymers and as an initiator for polymerization reactions, applications where control over reaction kinetics and final material properties is paramount.[2][6]

Physicochemical and Thermal Properties

The efficacy and safety profile of tert-butyl cumyl peroxide are dictated by its distinct physical and thermal characteristics. As an organic peroxide, it is thermally unstable, and understanding its decomposition behavior is crucial for safe handling and application.[7]

| Property | Value | Source(s) |

| CAS Number | 3457-61-2 | [1][3][4] |

| Molecular Weight | 208.3 g/mol | [3][7] |

| Appearance | Clear to yellowish liquid | [3][8][9] |

| Density | 0.94 g/cm³ at 20°C | [3][7] |

| Melting Point | 5-8 °C | [3] |

| Flash Point | 72 - 82 °C | [3][7][9] |

| Water Solubility | 10.66 mg/L at 20°C | [3][7] |

| Theoretical Active Oxygen | 7.68% | [8] |

| Typical Purity | 94-96% | [1][8] |

| Self-Accelerating Decomposition Temp. (SADT) | 80 °C | [7][8] |

| Major Decomposition Products | Methane, acetone, tert-butyl alcohol, acetophenone, 2-phenylisopropanol | [8] |

Synthesis Pathway: An Experimental Protocol

The synthesis of tert-butyl cumyl peroxide is typically achieved through the acid-catalyzed reaction of alpha-methyl styrene with tert-butyl hydroperoxide.[10][11] The causality behind this choice of reactants lies in the reactivity of the alkene (alpha-methyl styrene) towards electrophilic addition initiated by the protonated hydroperoxide.

Diagram of Synthesis

Caption: Synthesis of tert-Butyl Cumyl Peroxide.

Step-by-Step Synthesis Protocol

This protocol is based on established methodologies for achieving a high yield of tert-butyl cumyl peroxide.[10][11]

-

Reaction Setup : In a suitable reaction vessel, combine 238g (2 moles) of alpha-methyl styrene and 394g of 80% tert-butyl hydroperoxide (3.5 moles).

-

Catalyst Addition : With continuous stirring, meter 235g of 31% hydrochloric acid (2 moles) into the mixture over a period of 15 minutes. The exotherm should be monitored, allowing the temperature to rise from approximately 20°C to 35°C.[11]

-

Reaction Progression : After the addition is complete, continue stirring the mixture for an additional 2 hours at a controlled temperature of 40°C to ensure the reaction proceeds to completion.[10]

-

Quenching and Separation : Add 250 ml of water to the reaction mixture to quench the reaction. Allow the mixture to stand for 15 minutes, which facilitates the separation of the aqueous and organic phases. Separate and discard the lower aqueous phase.[11]

-

Washing and Neutralization : Wash the remaining organic phase with 250 ml of a 15% sodium hydroxide solution to neutralize any remaining acid. Subsequently, wash the organic phase twice with 500 ml of water each time to remove residual salts and base.[10]

-

Product Isolation : To remove any volatile impurities, add 20g of water and blow air through the product at 50°C for 30 minutes. This procedure yields a slightly yellowish liquid with a purity of approximately 96%.[10][11]

Core Application: Polymer Crosslinking and Initiation

The primary industrial and research application of tert-butyl cumyl peroxide is as a free-radical source for modifying polymers.[2][6] It is particularly valued in the crosslinking of natural and synthetic rubbers, as well as polyolefins like polyethylene (XLPE), which is crucial for applications such as power cable insulation.[2]

The choice of this specific peroxide is driven by its favorable balance of safety and activity. It possesses a high safe processing temperature of around 135°C, preventing premature crosslinking (scorch) during compounding, while its optimal crosslinking (vulcanization) temperature is approximately 175°C.[2][8]

Mechanism of Action: Free-Radical Generation

Upon heating, the weakest bond in the molecule—the oxygen-oxygen peroxide bond—undergoes homolytic cleavage. This is the rate-determining step in its application.[12] This cleavage generates two distinct alkoxyl radicals: a cumyloxyl radical and a tert-butoxyl radical.[13] These highly reactive species then abstract hydrogen atoms from polymer chains, creating polymer radicals that subsequently combine to form stable carbon-carbon cross-links, enhancing the material's mechanical, thermal, and chemical resistance.[2][3]

Workflow for Polymer Crosslinking

Caption: Workflow for peroxide-induced polymer crosslinking.

In addition to crosslinking, it serves as an initiator for the solution, bulk, and suspension polymerization of acrylates and methacrylates, typically within a temperature range of 130–170°C, for manufacturing coatings and novel acrylic polymers.[2][6]

Thermal Decomposition and Safety Imperatives

As an organic peroxide, tert-butyl cumyl peroxide is an energetic material that can undergo a self-accelerating exothermic decomposition if not handled or stored correctly.[7] The SADT of 80°C is the lowest temperature at which this self-accelerating decomposition can occur in a typical transport package, a critical parameter for safety.[7][8]

Decomposition Pathway

The thermal decomposition is a radical chain reaction initiated by the O-O bond cleavage. The resulting cumyloxyl and tert-butoxyl radicals can undergo further reactions, such as C-C β-scission, leading to the formation of stable end products.[8][13]

Caption: Thermal decomposition pathway of tert-Butyl Cumyl Peroxide.

Handling and Storage Protocols

Strict adherence to safety protocols is mandatory to mitigate the risks of fire and explosion.

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of heat, sparks, or flame.[9] Storage temperature should be maintained below 40°C.[9]

-

Handling : Use explosion-proof ventilation and non-sparking tools.[7][9] Grounding and bonding should be applied when transferring material to prevent static discharge.[7] Avoid confinement, as pressure can build up during decomposition.[7]

-

Incompatibilities : Keep away from incompatible materials such as strong acids, bases, reducing agents, and transition metal salts (e.g., cobalt, iron), which can catalyze rapid and explosive decomposition.[4][14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves (PVC, neoprene, or nitrile), and eye protection.[7][9] In case of insufficient ventilation, use suitable respiratory equipment.[7]

-

Spill Management : In case of a spill, eliminate all ignition sources. Absorb the spill with an inert, damp, non-combustible material and place it into a loosely covered plastic container for disposal.[4] Do not allow the material to dry out, as this increases the risk of explosion.[4]

Analytical Characterization

To ensure quality, purity, and safety, several analytical techniques are employed to characterize tert-butyl cumyl peroxide.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for determining the purity of the peroxide (typically 94-96%) and for identifying and quantifying any residual solvents or byproducts from the synthesis.[1]

-

Differential Scanning Calorimetry (DSC) : DSC is essential for evaluating thermal stability. It is used to determine key safety parameters like the onset of decomposition temperature and the Self-Accelerating Decomposition Temperature (SADT).[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is used to confirm the molecular structure by identifying characteristic functional groups, including the critical O-O peroxide bond.[1]

-

Titration : Standard iodometric titration methods are used to determine the active oxygen content, which is a direct measure of the peroxide's potency.[1]

Conclusion

tert-Butyl cumyl peroxide (CAS 3457-61-2) is a potent and versatile free-radical initiator with significant applications in polymer science. Its utility is defined by a thermal profile that allows for safe processing at lower temperatures and efficient crosslinking or polymerization at higher temperatures. For researchers and scientists, a thorough understanding of its synthesis, reaction mechanisms, and especially its thermal decomposition behavior is not merely academic but a prerequisite for its safe and effective application. The protocols and data presented in this guide provide a foundation for leveraging the unique properties of this compound while maintaining the highest standards of laboratory safety.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). Advanced Characterization and Safety of Tert-Butyl Cumyl Peroxide.

- LookChem. (n.d.). Cas 3457-61-2, TERT-BUTYL CUMYL PEROXIDE.

- LAAP. (n.d.). tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent.

- Benchchem. (n.d.). tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent.

- NOAA. (n.d.). TERT-BUTYL CUMENE PEROXIDE - CAMEO Chemicals.

- LookChem. (n.d.). CAS No.3457-61-2, TERT-BUTYL CUMYL PEROXIDE Suppliers.

- ChemicalBook. (2025). Di-tert-butyl peroxide - Safety Data Sheet.

- PubChem. (n.d.). Tert-butyl cumene peroxide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl cumyl peroxide.

- Arkema. (2014). GPS Safety Summary - Substance Name: Tert-butyl cumyl peroxide.

- Nouryon. (n.d.). Trigonox T tert-Butyl cumyl peroxide.

- Benchchem. (n.d.). Synthesis routes of tert-Butyl cumyl peroxide.

- ChemicalBook. (2025). TERT-BUTYL CUMYL PEROXIDE | 3457-61-2.

- Wikipedia. (n.d.). tert-Butyl hydroperoxide.

- PrepChem.com. (n.d.). Synthesis of tert.butyl cumyl peroxide.

- Oyama, R., & Abe, M. (2020). Reactivity and Product Analysis of a Pair of Cumyloxyl and tert-Butoxyl Radicals Generated in Photolysis of tert-Butyl Cumyl Peroxide. The Journal of Organic Chemistry.

- Varala, R., et al. (n.d.). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. ResearchGate.

- ResearchGate. (2025). Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. TERT-BUTYL CUMENE PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Tert-butyl cumene peroxide | C13H20O2 | CID 76997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trigonox T tert-Butyl cumyl peroxide [nouryon.com]

- 7. arkema.com [arkema.com]

- 8. tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent [polymerization-chem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Synthesis routes of tert-Butyl cumyl peroxide [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TERT-BUTYL CUMYL PEROXIDE | 3457-61-2 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of tert-Butyl Cumyl Peroxide

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols associated with tert-Butyl cumyl peroxide. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes technical data with practical insights to facilitate a deeper understanding and safer handling of this versatile organic peroxide.

Introduction: A Profile of a Key Industrial Peroxide

Tert-butyl cumyl peroxide (TBCP), with CAS number 3457-61-2, is an organic peroxide that plays a crucial role as a free-radical initiator in various industrial processes.[1][2] Its molecular structure, featuring a peroxide bond (O-O) flanked by a bulky tert-butyl group and a cumyl group, dictates its unique thermal stability and reactivity profile. This balance makes it a preferred choice for applications requiring controlled radical generation at elevated temperatures, such as polymer crosslinking and polymerization initiation.[2][3]

The substance is primarily used as a cross-linking agent for natural and synthetic rubbers, as well as polyolefins like polyethylene.[2][3][4] It is also employed as an initiator for the solution, bulk, and suspension polymerization of acrylates and methacrylates, particularly in the manufacturing of coatings.[3][5]

Chemical Identity

-

IUPAC Name: 2-tert-butylperoxypropan-2-ylbenzene[6]

-

Synonyms: TBCP, Cumyl tert-butyl peroxide, Trigonox T, Luperox 801[6][7][8][9]

Below is a diagram illustrating the chemical structure of tert-Butyl cumyl peroxide.

Caption: Simplified synthesis pathway for tert-Butyl cumyl peroxide.

Experimental Protocol: Acid-Catalyzed Synthesis

The following is a generalized protocol for the synthesis of tert-Butyl cumyl peroxide. Note: This procedure should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.

-

Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of cumene hydroperoxide and tert-butyl alcohol is prepared.

-

Catalyst Introduction: A suitable acid catalyst, such as sulfuric acid, is slowly added to the mixture while maintaining a low temperature to control the exothermic reaction. [2]3. Reaction: The reaction mixture is stirred at a controlled temperature. The progress of the reaction can be monitored by techniques such as titration to determine the consumption of hydroperoxide.

-

Neutralization and Washing: After the reaction is complete, the mixture is neutralized with a basic solution (e.g., sodium hydroxide) to quench the acid catalyst. The organic layer is then washed with water to remove any remaining salts and impurities.

-

Separation and Purification: The organic phase, containing the tert-Butyl cumyl peroxide, is separated. Further purification may be achieved through vacuum distillation or other chromatographic techniques.

Thermal Decomposition and Reactivity

As an organic peroxide, tert-Butyl cumyl peroxide is thermally unstable and undergoes exothermic self-accelerating decomposition. [4]The decomposition process is initiated by the homolytic cleavage of the weak peroxide (O-O) bond, generating highly reactive free radicals.

The initial and rate-determining step is the cleavage of the O-O bond, which forms a tert-butoxy radical and a cumyloxyl radical. [10]These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and β-scission.

The major decomposition products of tert-Butyl cumyl peroxide include:

-

Methane

-

Acetone

-

tert-Butanol

-

Acetophenone

-

2-Phenylisopropanol [11] The thermal decomposition pathway is illustrated below:

Caption: Thermal decomposition pathway of tert-Butyl cumyl peroxide.

The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter for the safe storage and handling of organic peroxides. For tert-Butyl cumyl peroxide, the SADT is 80 °C. [4][11][12]Above this temperature, the rate of decomposition becomes uncontrollable, potentially leading to a thermal runaway reaction.

Applications in Polymer Chemistry

The primary utility of tert-Butyl cumyl peroxide stems from its ability to generate free radicals at a controlled rate, making it an effective agent in polymer modification.

Crosslinking of Polymers

TBCP is widely used as a crosslinking agent for a variety of polymers, including natural and synthetic rubbers and polyolefins. [2][3][4]In this application, the peroxide is blended with the polymer and heated. The generated radicals abstract hydrogen atoms from the polymer chains, creating polymer radicals. These polymer radicals then combine to form crosslinks, resulting in a three-dimensional network structure. This process enhances the material's mechanical properties, such as elasticity, durability, and thermal stability. [13] A safe processing temperature for crosslinking applications is approximately 135°C, with a typical crosslinking temperature around 175°C. [2][3]

Polymerization Initiator

Tert-butyl cumyl peroxide also serves as a high-temperature initiator for the polymerization of monomers like acrylates and methacrylates. [3][5][12]In this role, the peroxide decomposes to generate radicals that initiate the polymerization chain reaction. The choice of TBCP as an initiator is advantageous for processes requiring elevated temperatures, typically in the range of 130-170 °C. [3]

Safety, Handling, and Storage

Organic peroxides are hazardous materials that require strict adherence to safety protocols. Tert-butyl cumyl peroxide is classified as a combustible liquid and a strong oxidizing agent. [7][8][9]

Health Hazards

-

Skin and Eye Contact: TBCP is a severe skin irritant and may cause eye irritation. [4][7]Prolonged or repeated contact should be avoided.

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation. [7]* Ingestion: Ingestion may be harmful and can cause severe irritation of the mouth and throat. [7] While it has low acute toxicity, appropriate personal protective equipment (PPE) must be worn when handling this chemical. [4]This includes chemical splash goggles, and gloves made of PVC, neoprene, or nitrile rubber. [4][7]

Handling and Storage

-

Storage Temperature: Store in a cool, dry, well-ventilated area, away from sources of heat and ignition. The recommended storage temperature is between 10 °C and 40 °C. [7][11][12]* Incompatible Materials: Keep away from strong oxidizing agents, reducing agents, acids, bases, amines, and transition metal salts, as these can cause rapid decomposition. [4]* Handling Precautions: Use in a well-ventilated area with explosion-proof equipment. [7]Avoid contact with skin, eyes, and clothing. [7]Take precautionary measures against static discharge. [4] In case of a spill, remove all ignition sources and absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. [7][8]

Analytical Characterization

To ensure the quality, purity, and safety of tert-Butyl cumyl peroxide, several analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity of TBCP (typically 94-96%) and identifying any residual solvents or byproducts. [1]* Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability and decomposition kinetics of TBCP, including the determination of the SADT. [1]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of the characteristic peroxide (O-O) bond and can detect degradation products. [1]* Titration Methods: Standard titration techniques are used to determine the active oxygen content, which is a measure of the peroxide's potency. [1]

Conclusion

Tert-butyl cumyl peroxide is a commercially significant organic peroxide with a well-defined set of chemical properties that make it highly valuable in the polymer industry. Its utility as a crosslinking agent and polymerization initiator is a direct consequence of its controlled thermal decomposition to form reactive free radicals. A thorough understanding of its synthesis, reactivity, and thermal stability, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and industrial applications.

References

- Advanced Characterization and Safety of Tert-Butyl Cumyl Peroxide. (2025, October 21). NINGBO INNO PHARMCHEM CO.,LTD.

- GPS Safety Summary - Substance Name: Tert-butyl cumyl peroxide. (2014, June 10). Arkema.

- CAS:614-45-9 - Perodox C. Unknown Source.

- Material Safety Data Sheet - tert-Butyl cumyl peroxide. Cole-Parmer.

- tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent. Benchchem.

- tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent. LAAP.

- Trigonox T tert-Butyl cumyl peroxide. Nouryon.

- Preparation method of tert-butyl hydroperoxide and di-tert-butyl peroxide. (CN101298429A). Google Patents.

- Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation. (2025, December 13). ResearchGate.

- Tert-butyl cumyl peroxide. First Petrochemicals.

- TERT-BUTYL CUMYL PEROXIDE. LookChem.

- TERT-BUTYL CUMENE PEROXIDE. CAMEO Chemicals - NOAA.

- TERT-BUTYL CUMYL PEROXIDE | 3457-61-2. ChemicalBook.

- Tert-butyl cumene peroxide | C13H20O2. PubChem.

- d - Organische Peroxide. PERGAN.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent [benchchem.com]

- 3. Trigonox T tert-Butyl cumyl peroxide [nouryon.com]

- 4. arkema.com [arkema.com]

- 5. Perodox C | CAS:614-45-9 [perodox.com]

- 6. Tert-butyl cumene peroxide | C13H20O2 | CID 76997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. TERT-BUTYL CUMENE PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. TERT-BUTYL CUMYL PEROXIDE | 3457-61-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent [polymerization-chem.com]

- 12. firstpetrochemicals.com [firstpetrochemicals.com]

- 13. lookchem.com [lookchem.com]

Technical Monograph: tert-Butyl Cumyl Peroxide Molecular Architecture & Stability Profile

[1]

Executive Summary

tert-Butyl cumyl peroxide (TBCP) represents a critical class of asymmetric organic peroxides used extensively as radical initiators in polymer chemistry and as model compounds in oxidative stability studies.[1] For researchers in drug development and materials science, TBCP serves as a benchmark for understanding O-O bond lability , radical beta-scission , and oxidative degradation pathways .[1]

This guide moves beyond basic property listing to explore the molecular causality governing TBCP’s behavior.[1] We analyze why its asymmetric structure dictates specific decomposition products and provide self-validating protocols for its quantification and handling.[1]

Molecular Architecture & Physicochemical Properties[1]

Structural Asymmetry and Bond Dynamics

TBCP (C₁₃H₂₀O₂) is defined by a peroxide bridge (-O-O-) linking a bulky tert-butyl group and a cumyl (1-methyl-1-phenylethyl) group.[1] This asymmetry is not merely cosmetic; it creates a differential in steric hindrance and electronic stabilization that influences homolytic cleavage.[1]

-

Bond Dissociation Energy (BDE): The O-O bond has a BDE of approximately 145–155 kJ/mol. This relatively low energy barrier is the primary driver for its utility as a radical initiator at elevated temperatures (115°C–170°C).[1]

-

Steric Strain: The cumyl group introduces significant steric bulk compared to the tert-butyl group.[1] Upon thermal excitation, this strain accelerates the initial homolytic cleavage compared to symmetric peroxides like di-tert-butyl peroxide (DTBP).[1]

Key Physicochemical Data

| Property | Value | Context for Researchers |

| CAS Number | 3457-61-2 | Universal identifier for sourcing and regulatory checks.[1] |

| Molecular Weight | 208.30 g/mol | Essential for stoichiometric calculations in synthesis.[1] |

| Active Oxygen | ~7.68% (Theoretical) | Critical quality attribute (CQA) for potency determination.[1] |

| SADT | 75–80°C | Self-Accelerating Decomposition Temperature; defines safety limits.[1][2] |

| Half-Life ( | 10 hr @ 115°C1 hr @ 136°C | Defines the processing window for polymerization or degradation studies.[1] |

Decomposition Kinetics & Radical Mechanisms[1][3][4]

Understanding the decomposition of TBCP is vital for predicting impurity profiles in pharmaceutical formulations (where peroxides are contaminants) or controlling polymer crosslinking.

The Homolytic Cleavage Pathway

The decomposition is a first-order reaction driven by thermal excitation.[1]

-

Initiation: The O-O bond cleaves, yielding two distinct oxygen-centered radicals: the tert-butoxy radical and the cumyloxy radical .[1]

-

Propagation (Beta-Scission vs. Abstraction):

-

Beta-Scission: The radicals cleave at the C-C bond beta to the oxygen. The cumyloxy radical preferentially eliminates a methyl group to form acetophenone (due to resonance stabilization of the phenyl ring). The tert-butoxy radical splits into acetone and a methyl radical.[1]

-

Hydrogen Abstraction: In the presence of H-donors (solvents, polymer backbones), the radicals abstract hydrogen to form cumyl alcohol and tert-butanol .[1]

-

Mechanistic Visualization

The following diagram illustrates the competitive pathways between beta-scission and hydrogen abstraction.

Figure 1: Thermal decomposition pathways of TBCP.[1] The ratio of ketones (scission) to alcohols (abstraction) serves as a probe for solvent viscosity and H-donor capability.[1]

Synthesis & Impurity Profiling[1]

Synthesis Logic

TBCP is synthesized via the acid-catalyzed condensation of tert-butyl hydroperoxide (TBHP) and cumyl alcohol (or

-

Reaction:

[1] -

Impurity Origin: Incomplete washing or side reactions can leave residual TBHP or cumyl hydroperoxide.[1] These impurities have lower thermal stability than TBCP, potentially lowering the SADT of the bulk material.

Analytical Relevance to Drug Development

While TBCP is an industrial chemical, the analytical rigor applied to it mirrors the requirements for genotoxic impurity (GTI) analysis in pharmaceuticals. Peroxides are notorious for degrading APIs.[1] The protocols below are adaptable for detecting peroxide residues in excipients (e.g., PEG, Polysorbates).

Experimental Protocols

Protocol A: Quantitative Iodometric Titration

Standard: ASTM E298 (Modified for Asymmetric Peroxides) Objective: Determine the precise active oxygen content (purity).[1]

Reagents:

-

Saturated Potassium Iodide (KI) solution (freshly prepared).[1]

-

0.1 N Sodium Thiosulfate (

) standard solution.[1][4][5] -

Solid

(Dry Ice) or Nitrogen line (for inert atmosphere).[1]

Methodology:

-

Blank Preparation: Add 50 mL Glacial Acetic Acid to a 250 mL iodine flask. Purge with

or add a small chip of Dry Ice to displace oxygen (Critical: Oxygen induces positive error).[1] -

Sample Loading: Accurately weigh ~0.2g of TBCP sample into the flask.

-

Digestion: Add 2 mL of Saturated KI solution. Stopper immediately.

-

Incubation: Allow the flask to stand in the dark for 30 minutes at room temperature. The solution will turn dark brown (

formation).[1] -

Titration: Add 100 mL deionized water. Titrate with 0.1 N Thiosulfate until the yellow iodine color fades to colorless. (Starch indicator is optional but recommended near the endpoint).[1]

Calculation:

Protocol B: Thermal Stability via DSC

Objective: Determine the Onset Temperature (

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q-Series).

-

Pan Selection: High-pressure gold-plated or stainless steel pans (Crucial: TBCP volatilizes before decomposition in open pans).[1]

-

Ramp: Heat from 30°C to 250°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

References

Sources

- 1. Tert-butyl cumene peroxide | C13H20O2 | CID 76997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent [polymerization-chem.com]

- 3. metrohm.com [metrohm.com]

- 4. xylemanalytics.com [xylemanalytics.com]

- 5. usptechnologies.com [usptechnologies.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent [benchchem.com]

- 11. Trigonox T tert-Butyl cumyl peroxide [nouryon.com]

- 12. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

Technical Guide: Thermal Stability and Decomposition Kinetics of tert-Butyl Cumyl Peroxide (TBCP)

Executive Summary

tert-Butyl cumyl peroxide (TBCP, CAS 3457-61-2) is an unsymmetrical dialkyl peroxide widely utilized as a high-temperature radical initiator. Its utility stems from its thermal stability profile, which bridges the gap between Dicumyl Peroxide (DCP) and Di-tert-butyl peroxide (DTBP).

For researchers in drug development and polymer science, understanding the thermal stability of TBCP is not merely a safety compliance issue but a critical variable in reaction engineering. The precise control of its homolytic cleavage allows for targeted C-H activation in synthesis and controlled rheology in polymer modification. However, its decomposition yields volatile organic compounds (VOCs) such as acetophenone and acetone, which must be managed as potential genotoxic impurities or extractables in pharmaceutical packaging.

Key Technical Parameters:

-

SADT (Self-Accelerating Decomposition Temperature): ~80°C (bulk).[1][2]

-

10-Hour Half-Life (

): 119°C – 125°C (solvent dependent). -

Critical Hazard: Exothermic runaway yielding flammable vapors (methane, acetone).

Molecular Architecture and Thermochemistry

TBCP possesses an unsymmetrical structure: a tert-butyl group and a cumyl group flanking the peroxy (-O-O-) bond. This asymmetry dictates its decomposition kinetics.

-

Bond Dissociation Energy (BDE): The O-O bond energy is approximately 145–155 kJ/mol.

-

Steric Influence: The bulky cumyl group stabilizes the radical initially but promotes rapid

-scission post-cleavage.

Unlike symmetrical peroxides (e.g., DTBP), TBCP generates two distinct oxygen-centered radicals upon cleavage: the tert-butoxy radical and the cumyloxy radical . This dual-radical generation provides unique reactivity profiles but complicates the byproduct spectrum.

Kinetic Profile and Half-Life Data[1][3]

The thermal decomposition of TBCP follows first-order kinetics.[3] The rate constant (

Where

Table 1: Comparative Half-Life Data (0.1 M in Benzene/Dodecane)

| Peroxide | CAS | 10-Hour | 1-Hour | 1-Minute | Activation Energy ( |

| TBCP | 3457-61-2 | 119°C | 142°C | 185°C | ~151 kJ/mol |

| Dicumyl Peroxide (DCP) | 80-43-3 | 115°C | 135°C | 175°C | ~146 kJ/mol |

| Di-tert-butyl Peroxide (DTBP) | 110-05-4 | 126°C | 149°C | 193°C | ~155 kJ/mol |

Note: Values are approximate and solvent-dependent. TBCP offers a "middle ground" reactivity, initiating slightly higher than DCP but lower than DTBP.

Decomposition Mechanism and Pathway[5]

The decomposition of TBCP is a cascade event. The primary homolysis is the rate-determining step. Subsequent reactions are extremely fast and governed by the stability of the resulting alkyl radicals.

Pathway Visualization

Figure 1: Mechanistic pathway of TBCP thermal decomposition showing competing

Mechanistic Insight for Pharma: The formation of Acetophenone is critical. Unlike aliphatic byproducts, acetophenone has a high boiling point (202°C) and distinct UV absorbance. In pharmaceutical synthesis or medical device manufacturing, this molecule persists as a "leachable" impurity that must be quantified via HPLC/GC.

Experimental Protocol: Stability Profiling via DSC

To validate the stability of TBCP in a specific matrix (e.g., a reaction mixture or polymer blend), Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol: Non-Isothermal Kinetics (Kissinger Method)

Objective: Determine

-

Sample Preparation:

-

Weigh 2–5 mg of TBCP sample into a High-Pressure Gold-Plated Crucible (to withstand >100 bar vapor pressure).

-

Critical: Do not use standard aluminum pans; the volatility of TBCP will cause seal failure before decomposition, yielding false endotherms.

-

-

Calibration:

-

Calibrate Indium (melting point) and Zinc (temperature) at the same heating rates intended for the experiment.

-

-

Execution:

-

Run three separate scans at differing heating rates (

): 5, 10, and 20 K/min. -

Range: 30°C to 250°C.

-

Purge gas: Nitrogen (50 mL/min).

-

-

Data Analysis:

-

Identify the peak maximum temperature (

) for each rate -

Plot

vs. -

The slope of the line equals

.

-

DSC Workflow Diagram

Figure 2: Workflow for determining Arrhenius parameters using variable-rate DSC.

Storage and Handling (SADT)[7][8]

The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which self-accelerating decomposition may occur in the transport packaging.[4]

-

SADT: 80°C (for pure substance in standard packaging).[1][2]

-

Emergency Temperature (

): 75°C. -

Control Temperature (

): Not required for TBCP (unlike more unstable peroxides), but storage below 30°C is recommended to maintain assay purity.

Warning: Contamination with transition metals (Fe, Cu, Co) or strong acids/bases lowers the SADT drastically, potentially leading to explosion at room temperature.

References

-

Arkema. (2023). Luperox® Organic Peroxides: Product Selection Guide. Retrieved from

-

United Nations Economic Commission for Europe (UNECE). (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Annex 2: Organic Peroxides. Retrieved from

-

PubChem. (2023). tert-Butyl cumyl peroxide (Compound Summary).[2][5][6][7] National Library of Medicine. Retrieved from

-

Pergan GmbH. (2023). Organic Peroxides for Polymerization: Technical Data Sheets. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: tert-butyl cumyl peroxide.[2][6] Retrieved from

Sources

- 1. yunno.net [yunno.net]

- 2. tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent [polymerization-chem.com]

- 3. tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent [benchchem.com]

- 4. pergan.com [pergan.com]

- 5. Cas 3457-61-2,TERT-BUTYL CUMYL PEROXIDE | lookchem [lookchem.com]

- 6. pergan.com [pergan.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Whitepaper: Solubility Profile and Handling of tert-Butyl Cumyl Peroxide

Executive Summary

tert-Butyl cumyl peroxide (TBCP) is a unsymmetrical dialkyl peroxide widely utilized as a radical initiator for polymerization and a cross-linking agent for elastomers (e.g., XLPE, EPDM). Its utility in drug development and material science stems from its specific thermal decomposition profile (Half-life

This guide addresses a critical gap in standard safety data sheets: the specific solubility behavior of TBCP in diverse organic solvents. While generally miscible in non-polar media, the choice of solvent significantly impacts reaction kinetics (solvent cage effects) and process safety. This document provides a validated solubility matrix, mechanistic insights into solvation, and a strict protocol for the preparation of stock solutions.

Chemical Identity & Physicochemical Core[1]

Understanding the solubility of TBCP requires an analysis of its molecular structure. It is a lipophilic molecule dominated by bulky alkyl and aromatic groups, rendering it effectively insoluble in water but highly compatible with organic matrices.

| Property | Value |

| Chemical Name | tert-Butyl cumyl peroxide |

| CAS Number | 3457-61-2 |

| Molecular Formula | |

| Molecular Weight | 208.3 g/mol |

| Physical State | Clear liquid (Commercial grade); mp ~5–19°C |

| Density | ~0.94 g/cm³ at 20°C |

| SADT | 80°C (Self-Accelerating Decomposition Temperature) |

| Active Oxygen | ~7.3% - 7.7% (Theoretical: 7.68%) |

Solubility Principles & Data

Mechanistic Basis of Solubility

TBCP follows the "like dissolves like" principle. Its structure consists of a non-polar tert-butyl group and a cumyl (isopropylbenzene) group linked by a peroxide bond.

-

Lipophilicity: The dominance of the aromatic ring and alkyl chains results in a low polarity index.

-

Water Incompatibility: The lack of hydrogen bond donors and the shielding of the oxygen atoms prevent effective interaction with water networks, resulting in negligible aqueous solubility (~10.66 mg/L).

-

Organic Miscibility: TBCP is miscible with almost all common organic solvents, including aliphatic and aromatic hydrocarbons, chlorinated solvents, and esters.

Solvent Compatibility Matrix

The following table summarizes the solubility and safety considerations for TBCP in standard laboratory solvents.

| Solvent Class | Specific Solvent | Solubility Status | Technical Notes & Safety |

| Hydrocarbons | Toluene | Miscible | Excellent solvent for radical reactions; minimal chain transfer effects. |

| Hexane / Heptane | Miscible | Good for low-temperature handling; high volatility. | |

| Mineral Oil | Miscible | Common diluent for commercial transport to improve thermal stability. | |

| Chlorinated | Dichloromethane (DCM) | Miscible | Useful for low-temp extractions; avoid if radical scavenging by Cl is a concern. |

| Chloroform | Miscible | Similar utility to DCM. | |

| Esters | Ethyl Acetate | Miscible | Standard solvent for intermediate polarity applications.[1] |

| Ketones | Acetone / MEK | Miscible | WARNING: While TBCP is stable, commercial grades may contain trace tert-butyl hydroperoxide (TBHP). TBHP + Ketones + Acid trace |

| Alcohols | Methanol / Ethanol | Soluble | Soluble, but protic solvents may alter radical cage recombination rates. |

| Aqueous | Water | Insoluble | < 11 mg/L. Requires surfactant or phase transfer catalyst for aqueous emulsions. |

Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on polarity and safety constraints.

Figure 1: Decision logic for solvent selection. Note the specific caution required for ketone solvents due to potential impurities in commercial TBCP grades.

Application Context & Kinetics

Impact of Solvent on Half-Life

While solubility is physical, the solvent's chemical nature affects the peroxide's half-life (

-

High Viscosity/Density Solvents: Radicals formed by homolysis may recombine before diffusing apart, effectively increasing the apparent stability (longer

). -

Chain Transfer: Solvents with abstractable protons (e.g., secondary alcohols) can participate in chain transfer, altering the reaction pathway.

Typical Half-Life Data (in non-polar solvent like Dodecane):

-

10 Hours @ 115°C

-

1 Hour @ 136°C

-

1 Minute @ 175°C

Process Safety

For industrial scale-up or high-concentration stock solutions, aliphatic hydrocarbons (e.g., odorless mineral spirits, isododecane) are preferred over volatile ethers or chlorinated solvents. They offer high boiling points (reducing vapor pressure buildup) and excellent chemical inertness.

Experimental Protocol: Safe Preparation of Stock Solutions

Objective: Prepare a 1.0 M stock solution of TBCP in Toluene safely. Prerequisites: Fume hood, explosion shield, nitrile gloves, safety glasses.

Workflow

-

Calculate Mass:

-

Target Volume: 100 mL

-

Concentration: 1.0 M

-

MW of TBCP: 208.3 g/mol [2]

-

Required Mass:

-

Correction: Commercial TBCP is often ~95% pure. Adjusted Mass =

.

-

-

Solvent Selection: Ensure Toluene is anhydrous and peroxide-free (though TBCP is a peroxide, adding it to a solvent with pre-existing unstable peroxides is hazardous).

-

Dissolution (The "Cold Start" Method):

-

Place a volumetric flask in a secondary containment tray.

-

Add ~50 mL of Toluene.

-

Add the weighed TBCP liquid slowly via a glass funnel.

-

Swirl gently to mix (Miscibility is high, dissolution is immediate).

-

Dilute to the mark with Toluene.

-

-

Storage:

-

Transfer to a dark amber glass bottle with a pressure-relief cap (or loose cap).

-

Store at 10°C - 30°C. Do NOT store in a standard refrigerator unless it is explosion-proof (spark-free interior).

-

Label clearly: "Organic Peroxide - Type D - Danger."

-

Figure 2: Safe preparation workflow for TBCP stock solutions.

Safety & Handling (Critical)

-

SADT (Self-Accelerating Decomposition Temperature): 80°C. Never heat a stock solution above 60°C unless in a controlled reaction vessel.

-

Incompatibility:

-

Acids/Bases: Hydrolysis can lead to unstable hydroperoxide formation.

-

Reducing Agents: Violent decomposition.

-

Transition Metals (Fe, Co, Mn): Act as accelerators, lowering the decomposition temperature drastically. Avoid metal spatulas; use glass or polyethylene.

-

-

Spill Management: Absorb with inert material (Vermiculite). Do NOT use sawdust or paper (combustible).

References

-

Arkema. (2021).[3] Luperox® D-16 Technical Data Sheet. Retrieved from

-

Nouryon. (2022). Trigonox® T Product Data Sheet. Retrieved from

-

PubChem. (n.d.). tert-Butyl cumyl peroxide (Compound CID 76997). National Library of Medicine. Retrieved from

-

United Nations. (2009).[4] Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria. (SADT determination methods).

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table and Peroxide Safety Guide. Retrieved from

Sources

Technical Guide: Decomposition Dynamics of tert-Butyl Cumyl Peroxide (TBCP)

Executive Summary

tert-Butyl Cumyl Peroxide (TBCP) (CAS: 3457-61-2) represents a critical class of unsymmetrical dialkyl peroxides used extensively as radical initiators for high-polymer crosslinking and controlled rheology polypropylene (CR-PP) production.[1] Its hybrid structure—bridging the stability of Di-tert-butyl peroxide (DTBP) and Dicumyl peroxide (DCP)—offers a unique decomposition profile.

This technical guide provides a mechanistic analysis of TBCP decomposition. It focuses on the competitive kinetics between

Molecular Architecture & Homolytic Cleavage

TBCP is characterized by an unsymmetrical peroxide bond (

The Primary Event

The dissociation energy (BDE) of the O-O bond is approximately 145–155 kJ/mol . This cleavage is the rate-determining step (RDS) and yields two distinct primary radicals:

-

tert-Butoxy radical (

) -

Cumyloxy radical (

)

The Decomposition Cascade: Mechanism & Causality

Once generated, the fate of these radicals is dictated by the "Cage Effect" (solvent viscosity) and the competition between

Differential Radical Stability (Expert Insight)

A critical mechanistic distinction often overlooked is the difference in

-

Cumyloxy Radical: The phenyl ring stabilizes the transition state for

-scission, making the ejection of a methyl radical highly favorable. In inert solvents, this pathway dominates, yielding Acetophenone . -

tert-Butoxy Radical: While it also undergoes scission to form Acetone , it has a comparatively longer lifetime in solution, making it more available for Hydrogen Abstraction (HAT) if H-donors (polymer chains or solvent) are present.

Pathway Visualization

The following diagram illustrates the branching pathways dependent on the reaction environment.

Figure 1: Mechanistic pathways of TBCP decomposition showing the competition between fragmentation (scission) and stabilization (abstraction).[2]

Product Analysis & Quantification

The product distribution is highly sensitive to temperature and the medium (solvent vs. polymer melt).

Primary Decomposition Products

| Product | Structure | Origin | Boiling Point | Detection |

| Acetone | 56°C | GC-FID/MS (Volatile) | ||

| Acetophenone | 202°C | GC-FID/MS | ||

| tert-Butanol (TBA) | H-abstraction by | 82°C | GC-FID/MS | |

| Cumyl Alcohol | H-abstraction by | 202°C | GC-FID/MS | |

| Methane | Methyl radical H-capture | -161°C | Headspace GC | |

| Dehydration of Cumyl Alcohol | 165°C | GC-FID/MS |

The "Acetophenone/Alcohol" Ratio

In research, the ratio of Acetophenone to Cumyl Alcohol serves as a proxy for the efficiency of the radical transfer.

-

High Ratio (>10): Indicates dominant

-scission (inert solvent, high temp). -

Low Ratio (<1): Indicates active Hydrogen Abstraction (efficient polymer crosslinking or H-donor solvent).

Experimental Protocol: Thermal Decomposition Validation

Objective: To determine the decomposition half-life (

Reagents & Equipment

-

Substrate: TBCP (95%+ purity).

-

Solvent: Dodecane (high boiling point inert carrier) or Chlorobenzene.

-

Internal Standard: Naphthalene (chemically inert, distinct GC retention).

-

Instrument: GC-MS with capillary column (e.g., DB-5 or HP-5).

Workflow Diagram

Figure 2: Validated workflow for kinetic analysis of peroxide decomposition.

Step-by-Step Methodology

-

Solution Prep: Prepare a 0.1 M solution of TBCP in Dodecane. Add Naphthalene (0.05 M) as an internal standard.

-

Inerting: Transfer aliquots (1 mL) into glass ampoules. Sparge with Nitrogen for 2 minutes to remove dissolved oxygen (Oxygen traps radicals, skewing product data). Flame-seal the ampoules.

-

Thermolysis: Immerse ampoules in a thermostated oil bath at the target temperature (e.g., 130°C). TBCP has a 1-hour half-life at approx. 138°C.

-

Sampling: Remove ampoules at specific time intervals (

). Immediately quench in an ice-water slurry to freeze the reaction. -

Analysis: Inject 1

L into GC-MS.-

Monitor: Decay of TBCP peak area vs. Naphthalene.

-

Validate: Check mass balance. The moles of (Acetophenone + Cumyl Alcohol) should roughly equal the initial moles of TBCP consumed (assuming stoichiometric cleavage).

-

Kinetic Parameters & Safety

-

Activation Energy (

): ~145–152 kJ/mol (Solvent dependent). -

10-Hour Half-Life Temp: 117°C.

-

1-Hour Half-Life Temp: 138°C.

-

SADT (Self-Accelerating Decomposition Temp): ~75–80°C (Bulk storage limit).

Safety Warning: TBCP decomposition is exothermic. Methane gas generation can pressurize sealed vessels. Always operate behind a blast shield during thermolysis.

References

-

PubChem. (2024). tert-Butyl cumyl peroxide (Compound Summary).[3][4][5] National Library of Medicine. Retrieved from [Link]

-

Avila, D. V., et al. (1993). "Solvent effects on the competitive

-scission and hydrogen atom abstraction reactions of the cumyloxyl radical." Journal of the American Chemical Society, 115(2), 466-470. Retrieved from [Link] -

Sebbar, N., et al. (2015).[6] "Kinetic Study of Di-tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways." International Journal of Chemical Kinetics, 47(3). Retrieved from [Link]

Sources

- 1. arkema.com [arkema.com]

- 2. researchgate.net [researchgate.net]

- 3. Cas 3457-61-2,TERT-BUTYL CUMYL PEROXIDE | lookchem [lookchem.com]

- 4. Tert-butyl cumene peroxide | C13H20O2 | CID 76997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Generation and Application of Free Radicals from tert-Butyl Cumyl Peroxide

Introduction

tert-Butyl cumyl peroxide (TBCP), identified by CAS Number 3457-61-2, is a monofunctional organic peroxide that has become an invaluable tool for researchers in polymer science and organic synthesis.[1] Its primary utility lies in its capacity to serve as a highly efficient and controllable source of free radicals upon thermal or photochemical stimulation. This attribute makes it a critical initiator for processes such as the crosslinking of polyolefins and synthetic rubbers, and the polymerization of various monomers like acrylates and methacrylates.[1][2]

The controlled decomposition of TBCP into reactive radical species allows for the precise modification of polymer architectures, leading to enhanced material properties such as strength, durability, and thermal stability.[2] This guide provides an in-depth examination of the fundamental mechanisms of free radical generation from TBCP, the kinetics governing these processes, and practical, field-proven protocols for its application. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to its use in a research and development setting.

Core Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use. Organic peroxides are energetic materials, and TBCP is no exception. Its thermal instability is the very source of its utility, but it also necessitates stringent handling and storage protocols.

Physicochemical Data

The key properties of tert-Butyl cumyl peroxide are summarized below. This data is essential for designing experimental setups, particularly concerning temperature control and solvent selection.

| Property | Value | Source(s) |

| CAS Number | 3457-61-2 | [1][2][3] |

| Molecular Formula | C₁₃H₂₀O₂ | [2][4] |

| Molecular Weight | 208.3 g/mol | [2][3] |

| Appearance | Clear, colorless to yellowish liquid | [2][3] |

| Density | ~0.94 g/cm³ at 20°C | [2][3] |

| Flash Point | 72 - 82°C | [2][3][5] |

| Water Solubility | 10.66 mg/L at 20°C | [2][3] |

| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [1][3][4] |

| Theoretical Active Oxygen Content | 7.68% | [4] |

Critical Safety and Handling Protocols

As an organic peroxide, TBCP is a strong oxidizing agent that can undergo a self-accelerating exothermic decomposition if not handled correctly.[1][3] This decomposition can be triggered by heat or contamination, potentially leading to fire or explosion, especially under confinement.[5][6][7]

Core Directives for Safe Handling:

-

Storage: Store in a cool, well-ventilated area, strictly adhering to the recommended storage temperatures of 10-40°C.[4][5] The storage area must be free from ignition sources such as flames, sparks, and static electricity.[4][7]

-

Incompatible Materials: Keep TBCP isolated from incompatible substances, including strong acids, bases, reducing agents, transition metal salts (e.g., cobalt, iron, manganese), rust, and dusts, as these can catalyze a rapid and hazardous decomposition.[3][4][6]

-

Handling: Use non-sparking tools and explosion-proof equipment.[3] When transferring, containers should be earthed to prevent static discharge. Never return unused material to the original container, as this introduces a risk of contamination.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3] Work in a well-ventilated area or use respiratory protection if inhalation risk is present.[3][5]

-

Spills: In case of a spill, eliminate all ignition sources immediately.[7] Absorb the spill with inert, non-combustible material. Do not use cellulose-based absorbents.[7]

The Mechanism of Thermal Decomposition and Radical Generation

The utility of TBCP as a radical initiator is rooted in the predictable way it decomposes under thermal stress. The process is a cascade of reactions beginning with the cleavage of the weakest bond in the molecule.

Primary Homolysis: The Initiating Step

The thermal decomposition of TBCP is a first-order reaction that begins with the homolytic cleavage of the oxygen-oxygen (O-O) peroxide bond.[1][8] This bond is significantly weaker than the carbon-carbon or carbon-oxygen bonds in the molecule, making it the preferential site for dissociation upon heating. This rate-determining step generates two distinct alkoxy radicals: a tert-butoxyl radical and a cumyloxyl radical .[9]

Secondary Fragmentation: β-Scission

The initially formed alkoxy radicals are highly energetic and can undergo subsequent fragmentation through a process known as β-scission. This step is critical as it generates additional, highly reactive radical species.

-

The tert-butoxyl radical rapidly decomposes to form a stable acetone molecule and a highly reactive methyl radical (•CH₃) .

-

The cumyloxyl radical fragments to yield acetophenone and another methyl radical (•CH₃) .

The major decomposition products are therefore methane (from hydrogen abstraction by methyl radicals), acetone, tert-butyl alcohol (from hydrogen abstraction by tert-butoxyl radicals), acetophenone, and 2-phenylisopropanol.[1][4]

Radical Propagation in a Polymer Matrix

In the context of polymer modification, the generated radicals (tert-butoxyl, cumyloxyl, and especially the highly mobile methyl radicals) propagate the reaction by abstracting hydrogen atoms from polymer backbones (P-H).[1] This creates a macroradical (P•) on the polymer chain.

P-H + R• → P• + R-H

These macroradicals can then react in several ways, most commonly by combining with another macroradical to form a stable cross-link, which significantly alters the material's properties.[1] The efficiency of this process is directly related to the concentration of the initiator and the reaction temperature.

Kinetics of Thermal Decomposition

The rate of radical generation from TBCP is highly dependent on temperature. This relationship is typically characterized by the initiator's half-life (t₁/₂), which is the time required for 50% of the peroxide to decompose at a given temperature. Understanding these kinetics is paramount for selecting appropriate processing temperatures and reaction times. For instance, a safe processing temperature of around 135°C is often used, while a more rapid crosslinking occurs at about 175°C.[1][4]

| Temperature | Half-Life (t₁/₂) | Source(s) |

| 115°C | 10 hours | [1][4] |

| 136°C | 1 hour | [1][4] |

| 159°C | 0.1 hours (6 minutes) | [1][4] |

The significant decrease in half-life with increasing temperature underscores the sensitivity of the O-O bond cleavage to thermal energy and allows for precise temporal control over the initiation process.[1]

Photochemical Radical Generation

An alternative to thermal decomposition is photochemical initiation. The absorption of ultraviolet (UV) light can also provide the necessary energy to induce homolytic cleavage of the O-O bond in TBCP, generating the same initial tert-butoxyl and cumyloxyl radicals as the thermal process.[9]

Advantages of Photochemical Initiation:

-

Milder Conditions: It allows for radical generation at temperatures well below the thermal decomposition threshold, which is advantageous when working with heat-sensitive substrates.

-

Spatial and Temporal Control: The reaction can be started and stopped simply by controlling the light source, offering a higher degree of control over the polymerization or crosslinking process.

While less common in industrial bulk processes than thermal initiation, photolysis is a powerful technique in applications like coatings, adhesives, and microfabrication where precise control is essential.

Experimental Protocols and Workflows

The following sections provide validated, step-by-step methodologies for the practical application of TBCP.

Protocol: Thermal Initiation for Polyolefin Crosslinking

This protocol outlines a general procedure for crosslinking a polymer like polyethylene (PE) using TBCP.

Objective: To increase the cross-link density of a polyethylene sample to improve its thermomechanical properties.

Methodology:

-

Material Preparation: Dry the polyethylene resin thoroughly to remove any moisture, which can interfere with the crosslinking reaction.

-

Initiator Dosing: Calculate the required amount of TBCP. A typical concentration ranges from 0.5 to 2.0 phr (parts per hundred resin) depending on the desired cross-link density.

-

Compounding: Blend the TBCP with the PE resin using a two-roll mill or a twin-screw extruder. The processing temperature should be kept safely below the rapid decomposition range, typically around 130-135°C, to ensure homogeneous mixing without significant premature crosslinking.[1]

-

Molding/Shaping: Transfer the compounded material to a compression mold.

-

Curing (Crosslinking): Heat the mold under pressure to a temperature where the half-life of TBCP is short, typically in the range of 170-180°C.[1][4] A common curing cycle is 10-15 minutes at 175°C, which corresponds to multiple half-lives of the initiator, ensuring near-complete decomposition and efficient crosslinking.

-

Cooling: Cool the mold under pressure to solidify the cross-linked polymer article.

-

Validation: Characterize the cross-link density using techniques such as solvent swell testing (ASTM D2765) or moving die rheometry (MDR).

Workflow: Kinetic Analysis via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal decomposition of peroxides by measuring the heat flow associated with the exothermic decomposition reaction.[10]

This workflow provides critical data for establishing safe operating temperatures and predicting the behavior of the initiator under various thermal conditions.

Conclusion

tert-Butyl cumyl peroxide is a versatile and highly effective radical initiator, pivotal to many applications in polymer science. Its well-defined, temperature-dependent decomposition kinetics allow for a high degree of control over radical generation. By understanding the fundamental mechanisms of homolytic cleavage and subsequent β-scission, and by adhering to stringent safety protocols, researchers can harness the reactivity of TBCP to develop advanced materials with tailored properties. The choice between thermal and photochemical initiation further expands its applicability, making it a cornerstone reagent for both industrial and academic research.

References

-

Reactivity and Product Analysis of a Pair of Cumyloxyl and tert-Butoxyl Radicals Generated in Photolysis of tert-Butyl Cumyl Peroxide. ResearchGate. [Link]

-

Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation. ResearchGate. [Link]

-

Cas 3457-61-2, TERT-BUTYL CUMYL PEROXIDE. LookChem. [Link]

-

Chemical kinetics on thermal decompositions of di-tert-butyl peroxide studied by calorimetry: An overview. ResearchGate. [Link]

-

Exercise 9: - Radical reactions 1. tert-Butyl peroxide is a source of free radicals. University of Calgary. [Link]

-

Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. National Institutes of Health (NIH). [Link]

-

Thermal Decomposition of Di-Tert-Butyl Peroxide at High Pressure. ResearchGate. [Link]

-

Di-tert-butyl peroxide (DTBP). Organic Chemistry Portal. [Link]

-

Decomposition of tert-butyl hydroperoxide into tert-butyl alcohol and O2 catalyzed by birnessite-type manganese oxides: Kinetics and activity. ResearchGate. [Link]

-

The induced decomposition of tert-butyl hydroperoxide. ResearchGate. [Link]

-

Apparent kinetics study and efficient continuous-flow synthesis of tert-butyl hydroperoxide & tert-butyl peroxybenzoate in a microreaction system. ResearchGate. [Link]

-

Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. ResearchGate. [Link]

-

Material Safety Data Sheet - tert-Butyl cumyl peroxide. Cole-Parmer. [Link]

-

tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent. LAAP. [Link]

-

Thermal decomposition of di-tert-butylperoxide measured with calorimeter. J-STAGE. [Link]

Sources

- 1. tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. arkema.com [arkema.com]

- 4. tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent [polymerization-chem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. TERT-BUTYL CUMYL PEROXIDE CAS#: 3457-61-2 [m.chemicalbook.com]

- 7. TERT-BUTYL CUMENE PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jes.or.jp [jes.or.jp]

"tert-Butyl cumyl peroxide theoretical active oxygen content"

An In-depth Technical Guide to the Theoretical Active Oxygen Content of tert-Butyl Cumyl Peroxide

For researchers and scientists engaged in polymer chemistry, drug development, and organic synthesis, a precise understanding of reagent properties is paramount. Among the critical parameters for organic peroxides, the active oxygen content stands out as a key indicator of reactivity and a cornerstone of safety protocols. This guide provides a detailed examination of the theoretical active oxygen content of tert-butyl cumyl peroxide (TBCP), elucidating the calculation, significance, and practical application of this fundamental property.

Organic peroxides are defined by the presence of a peroxide functional group (-O-O-). The oxygen-oxygen bond is inherently weak and susceptible to cleavage, releasing highly reactive free radicals. This stored potential energy is the basis for their utility as initiators in polymerization and crosslinking reactions.

"Active Oxygen" content is a standardized measure of the oxidizing power of a peroxide.[1][2] It quantifies the mass percentage of oxygen in the peroxide group that is considered 'active' or available for chemical reaction.[1][3] Conventionally, one oxygen atom per peroxide group is defined as "active."[3] This value is not merely academic; it is a critical safety parameter. A higher active oxygen content generally correlates with greater reactivity and thermal instability, necessitating more stringent handling and storage procedures.[1]

tert-Butyl Cumyl Peroxide: A Profile

tert-Butyl cumyl peroxide (TBCP) is a monofunctional organic peroxide widely used as a free-radical initiator for the crosslinking of polymers like natural and synthetic rubbers and polyolefins.[4][5][6] Its chemical structure features a peroxide bridge linking a tert-butyl group and a cumyl group. This specific structure provides a favorable balance of safety and activity, with a safe processing temperature around 135°C and a typical crosslinking temperature of approximately 175°C.[4]

A summary of its essential properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3457-61-2 | [4][7][8] |

| Molecular Formula | C₁₃H₂₀O₂ | [7][8][9][10][11] |

| Molecular Weight | 208.3 g/mol | [4][5][7][8][9] |

| Appearance | Clear liquid | [7][12][13] |

| Theoretical Active Oxygen | 7.68% | [7] |

| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [4][7] |

Calculating the Theoretical Active Oxygen Content

The theoretical active oxygen content is a calculated value based on the stoichiometry of the pure peroxide molecule. It represents the maximum possible active oxygen for a 100% pure substance.

The Governing Formula

The calculation is based on a universally accepted formula in peroxide chemistry.[3] The formula relates the mass of the "active" oxygen atoms to the total molecular mass of the peroxide.

Active Oxygen (%) = (16 * p / m) * 100

Where:

-

16 is the atomic weight of one oxygen atom.

-

p is the number of peroxide groups (-O-O-) in the molecule.

-

m is the molecular weight of the peroxide.

Step-by-Step Calculation Protocol for tert-Butyl Cumyl Peroxide

This protocol provides a self-validating method to determine the theoretical active oxygen content.

Step 1: Determine the Molecular Formula The molecular formula for tert-butyl cumyl peroxide is C₁₃H₂₀O₂.[7][8][9][10][11]

Step 2: Calculate the Molecular Weight (m) Using the atomic weights (C ≈ 12.011, H ≈ 1.008, O ≈ 15.999):

-

Mass of Carbon = 13 * 12.011 = 156.143 u

-

Mass of Hydrogen = 20 * 1.008 = 20.160 u

-

Mass of Oxygen = 2 * 15.999 = 31.998 u

-

Total Molecular Weight (m) = 156.143 + 20.160 + 31.998 = 208.301 g/mol (often rounded to 208.3).[7][8][9]

Step 3: Identify the Number of Peroxide Groups (p) By examining the structure of tert-butyl cumyl peroxide, we can identify a single peroxide (-O-O-) bridge.

-

Number of Peroxide Groups (p) = 1

Step 4: Apply the Formula Substitute the values for 'p' and 'm' into the active oxygen formula:

-

Active Oxygen (%) = (16 * 1 / 208.301) * 100

-

Active Oxygen (%) = (0.076812) * 100

-

Active Oxygen (%) ≈ 7.68%

This calculated value aligns perfectly with the referenced theoretical active oxygen content for tert-butyl cumyl peroxide.[7]

Caption: Molecular structure of tert-Butyl cumyl peroxide.

Caption: Workflow for calculating theoretical active oxygen content.

Significance in Research and Application

The theoretical active oxygen content of 7.68% for TBCP places it in a category of peroxides that require caution, particularly on a multi-gram scale or when heated.[1]

-

Stoichiometric Control: In polymerization, the concentration of the initiator is critical. Knowing the theoretical active oxygen allows researchers to accurately calculate the molar equivalents of initiator needed to control reaction kinetics, polymer chain length, and crosslink density.

-

Safety and Handling: This value is fundamental to risk assessment. It informs the establishment of safe storage temperatures (Ts min/Ts max: 10/40°C) and the critical Self-Accelerating Decomposition Temperature (SADT) of 80°C.[7] Exceeding these thermal limits can lead to a runaway exothermic decomposition.

-

Comparative Analysis: When developing new formulations or protocols, scientists can compare the active oxygen content of TBCP (7.68%) with other initiators like dibenzoyl peroxide or dicumyl peroxide to select the most appropriate reagent for a given processing temperature and desired reactivity.[4]

References

-

LAAP. tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent. Available from: [Link]

-

Wikipedia. tert-Butyl hydroperoxide. Available from: [Link]

-

PubChem. Tert-butyl cumene peroxide | C13H20O2 | CID 76997. Available from: [Link]

-

LookChem. Cas 3457-61-2, TERT-BUTYL CUMYL PEROXIDE. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl cumyl peroxide. Available from: [Link]

-

UNL Digital Commons. Working with organic peroxides in the academic lab. Available from: [Link]

-

Wikipedia. Organic peroxides. Available from: [Link]

-

Encyclopedia.pub. Organic Peroxide. Available from: [Link]

-

ASTM International. Standard Test Method for Active Oxygen in Bleaching Compounds. Available from: [Link]

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. en.psgraw.com [en.psgraw.com]

- 3. Organic Peroxide | Encyclopedia MDPI [encyclopedia.pub]

- 4. tert-Butyl Cumyl Peroxide|Crosslinking & Polymerization Agent [benchchem.com]

- 5. Trigonox T tert-Butyl cumyl peroxide [nouryon.com]

- 6. arkema.com [arkema.com]